REACTION_CXSMILES
|
[O:1]=[C:2]1[N:7]2[N:8]=[CH:9][C:10]3[C:15]([C:6]2=[C:5]([C:16]([O:18]C)=[O:17])[CH:4]=[C:3]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3.[OH-].[K+].Cl>C(O)C.O>[O:1]=[C:2]1[N:7]2[N:8]=[CH:9][C:10]3[C:15]([C:6]2=[C:5]([C:16]([OH:18])=[O:17])[CH:4]=[C:3]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:1.2|
|
Name
|
methyl 4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=CC(=C2N1N=CC1=CC=CC=C21)C(=O)OC)C2=CC=CC=C2
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux until the reaction
|
Type
|
CUSTOM
|
Details
|
are removed by two-fold extraction with 300 ml of methylene chloride each time
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
CUSTOM
|
Details
|
are removed by filtration under suction
|
Type
|
WASH
|
Details
|
After repeated washing with water
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC(=C2N1N=CC1=CC=CC=C21)C(=O)O)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |